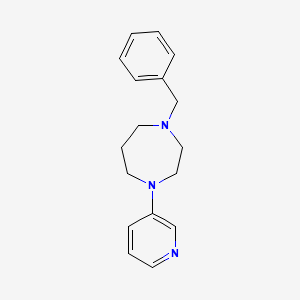

4-Benzyl-1-(3-pyridyl)-homopiperazine

Description

Contextual Significance of Homopiperazine (B121016) and Related Heterocyclic Scaffolds in Drug Discovery

In the field of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, and its seven-membered analogue, homopiperazine (1,4-diazepane), are quintessential examples of such scaffolds. researchgate.netchemicalbook.comnih.gov These structures are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antipsychotic, antidepressant, and anxiolytic properties. researchgate.netrsc.org

The utility of the homopiperazine and piperazine cores stems from their unique physicochemical properties. The nitrogen atoms can be easily substituted, allowing for the systematic modification of the molecule's size, shape, and electronic properties to optimize target binding and pharmacokinetic profiles. nih.gov These nitrogens often act as hydrogen bond acceptors or can be protonated at physiological pH, which can enhance water solubility and facilitate crucial interactions with biological receptors and enzymes. nih.gov Consequently, derivatives of these scaffolds have been successfully developed to treat a diverse range of conditions, from central nervous system (CNS) disorders and cardiovascular diseases to infectious diseases and cancers. chemicalbook.comnih.gov

Rationale for Investigating the 4-Benzyl-1-(3-pyridyl)-homopiperazine Structure

The specific design of this compound is a product of rational medicinal chemistry, where distinct molecular fragments with known pharmacophoric features are combined to create a novel entity with a targeted biological profile. The rationale can be understood by dissecting its three primary components:

The Homopiperazine Core: This seven-membered ring serves as a flexible scaffold. Compared to the more rigid piperazine ring, its increased conformational flexibility can allow for optimal spatial orientation of its substituents to fit into complex binding pockets of biological targets. researchgate.net The homopiperazine nucleus is a key feature in compounds designed to act as sedatives, anti-inflammatory agents, and treatments for CNS disorders. chemicalbook.com

The 4-Benzyl Group: The benzylpiperazine motif is a well-documented pharmacophore, particularly in the realm of neuroscience. 1-Benzylpiperazine (B3395278) (BZP) is known to act as a stimulant by promoting the release of dopamine (B1211576) and serotonin (B10506). researchgate.netresearchgate.netwikipedia.org The benzyl (B1604629) group itself is lipophilic, which can enhance a molecule's ability to cross the blood-brain barrier, a critical step for CNS-acting drugs. Its presence suggests a potential for the compound to modulate monoaminergic systems. nih.govnih.gov

The 1-(3-pyridyl) Group: The pyridine (B92270) ring is one of the most prevalent heterocycles in approved pharmaceuticals. rsc.orgnih.gov It often serves as a bioisostere for a phenyl ring, but the nitrogen atom introduces unique properties. It acts as a hydrogen bond acceptor and can alter the molecule's electronic distribution, which can be crucial for target recognition. nih.govresearchgate.net The 3-pyridyl substitution pattern specifically positions this nitrogen atom to potentially interact with receptor sites in a manner distinct from other isomers, influencing both binding affinity and selectivity.

The combination of these three moieties—a flexible homopiperazine scaffold, a CNS-active benzyl group, and a versatile pyridyl ring—represents a deliberate strategy to create a novel compound with the potential to modulate targets within the central nervous system, such as neurotransmitter receptors or enzymes.

Overview of Prior Research on Homopiperazine and Substituted Piperazine Derivatives

The rationale for investigating this compound is strongly supported by the extensive research on related derivatives. Studies have consistently shown that modifying these core scaffolds leads to compounds with potent and diverse biological activities. The following tables summarize key research findings in areas relevant to the potential applications of the target compound.

Research on Substituted Homopiperazine Derivatives

Substituted homopiperazines have been synthesized and evaluated for a range of therapeutic targets. Notably, they have shown promise as modulators of CNS receptors and as enzyme inhibitors, demonstrating the scaffold's versatility.

| Compound Class | Specific Derivative(s) | Target/Activity | Key Findings |

| NMDA Receptor Modulators | N,N'-bis(2-aminoacetyl)homopiperazine | NMDA Receptor | Exhibited polyamine-like actions, enhancing binding to NMDA receptors with an EC50 of 18.0 µM. nih.gov |

| N,N'-bis(3-aminopropyl)homopiperazine | NMDA Receptor | Showed comparable potency to spermine (B22157) in enhancing NMDA receptor binding (EC50 of 24.4 µM). nih.gov | |

| DPP-IV Inhibitors | β-aminoacyl-homopiperazine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Identified potent inhibitors for Type 2 Diabetes treatment, designed to avoid CYP enzyme interactions. researchgate.net |

| Anticancer Agents | 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepanes | B-cell leukemic cell line (Reh) | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed good activity with an IC50 value of 18 µM. researchgate.net |

Research on Substituted Piperazine Derivatives

The piperazine scaffold is one of the most ubiquitous in medicinal chemistry. The addition of benzyl, phenyl, and other groups has led to the development of compounds with significant activity against cancer and CNS disorders.

| Compound Class | Specific Derivative(s) | Target/Activity | Key Findings |

| CNS-Active Agents | 1-Benzylpiperazine (BZP) | Dopamine/Serotonin Release | Acts as a stimulant with amphetamine-like properties; increases locomotor activity. wikipedia.orgnih.govnih.gov |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | Serotonin Agonist | Acts primarily on the serotonin system; decreases locomotor activity. researchgate.netnih.gov | |

| Anticancer Agents | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | Breast Cancer (MDA-MB-468) | Showed potent growth inhibition with a GI50 value of 1.00 µM. mdpi.comnih.gov |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | Non-small Cell Lung Cancer (HOP-92) | Demonstrated significant growth inhibition with a GI50 value of 1.35 µM. mdpi.comnih.gov | |

| Substituted piperazine-benzothiazole derivatives | Neuroblastoma & Breast Cancer | Displayed potent cytotoxicity with GI50 values as low as 0.12 µM. researchgate.net |

These studies underscore the chemical tractability and therapeutic potential of the homopiperazine and piperazine scaffolds. The consistent discovery of potent bioactivity upon substitution with aromatic and benzyl groups provides a strong foundation for the investigation of novel, thoughtfully designed molecules like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3 |

|---|---|

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1-benzyl-4-pyridin-3-yl-1,4-diazepane |

InChI |

InChI=1S/C17H21N3/c1-2-6-16(7-3-1)15-19-10-5-11-20(13-12-19)17-8-4-9-18-14-17/h1-4,6-9,14H,5,10-13,15H2 |

InChI Key |

KZNRJQVKHPDDHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)C2=CN=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 1 3 Pyridyl Homopiperazine and Analogues

General Synthetic Strategies for Homopiperazine (B121016) Ring Systems

The homopiperazine ring, a seven-membered diazacycloalkane, is a key structural motif in various pharmaceutically important molecules. google.com Its synthesis is less straightforward than that of its six-membered analogue, piperazine (B1678402), but several reliable methods have been developed. These strategies often involve either the formation of the ring through cyclization reactions or the expansion of a pre-existing smaller ring.

Ring-closure reactions are a primary method for constructing the homopiperazine skeleton. These reactions typically involve the formation of two new carbon-nitrogen bonds to close the seven-membered ring.

One common approach involves the reaction of an ethylenediamine (B42938) derivative with a three-carbon dielectrophile. For instance, N,N'-diprotected ethylenediamine can be reacted with a 1,3-dihalopropane in the presence of a base to yield the corresponding N,N'-diprotected homopiperazine. google.com The choice of protecting group is crucial for directing the synthesis and enabling subsequent modifications.

Another established method is the reductive cyclization of acyclic precursors. For example, N-(2-cyanoethyl) ethylenediamine can undergo a hydrogenation ring-closure reaction in the presence of a suitable catalyst to form homopiperazine, although yields can be modest. google.comgoogle.com

Ring expansion methodologies also provide a viable route. The Beckmann rearrangement of amino-protected 4-piperidone (B1582916) oximes can induce a molecular rearrangement to form an amino-protected 5-carbonyl homopiperazine, which can then be reduced to the homopiperazine ring. google.com Similarly, the Schmidt rearrangement offers another pathway for expanding a six-membered ring into the seven-membered homopiperazine system. acs.org These reactions leverage well-understood rearrangement mechanisms to achieve the desired scaffold expansion. google.comacs.org

| Method | Precursors | Key Transformation | Reference |

| Cyclization | N,N'-diprotected ethylenediamine + 1,3-dihalopropane | Nucleophilic substitution | google.com |

| Reductive Cyclization | N-(2-cyanoethyl) ethylenediamine | Hydrogenation | google.comgoogle.com |

| Beckmann Rearrangement | Amino-protected 4-piperidone oxime | Molecular rearrangement | google.com |

| Schmidt Rearrangement | 2-Azabicyclo[2.2.2]octanone | Ring expansion | acs.org |

The success of any homopiperazine synthesis hinges on the preparation of suitable precursors and intermediates. The use of amine protecting groups is fundamental to these strategies, allowing for selective functionalization of the two nitrogen atoms within the ring system.

Commonly used amino protecting agents include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.comcymitquimica.com For example, ethylenediamine can be reacted with tert-Butyl dicarbonate (B1257347) to produce N,N'-di-Boc-ethylenediamine, a stable and versatile precursor for cyclization reactions. google.com

Once the homopiperazine ring is formed, often with both nitrogens protected, selective deprotection allows for the stepwise introduction of different substituents. The synthesis of a monosubstituted homopiperazine is a key step. For example, starting with a diprotected homopiperazine, one protecting group can be selectively removed, leaving the other nitrogen available for alkylation or arylation. The remaining protecting group can then be cleaved to allow for substitution on the second nitrogen atom. This controlled derivatization is essential for creating unsymmetrically disubstituted homopiperazines like the target compound. orgsyn.org

| Intermediate | Precursor(s) | Purpose | Reference |

| N,N'-di-Boc-ethylenediamine | Ethylenediamine, tert-Butyl dicarbonate | Precursor for cyclization | google.com |

| N-Boc-homopiperazine | Homopiperazine, tert-Butyl dicarbonate | Intermediate for monosubstitution | google.com |

| Benzyl (B1604629) 1-homopiperazinecarboxylate | Homopiperazine, Benzyl chloroformate | N-Cbz protected intermediate | cymitquimica.com |

| Amino-protected 4-piperidone | 4-Piperidone hydrochloride hydrate | Precursor for ring expansion | google.com |

Targeted Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine

The synthesis of this compound requires the specific and sequential attachment of a benzyl group to one nitrogen atom and a 3-pyridyl group to the other. This can be achieved by starting with a monosubstituted homopiperazine intermediate. A plausible synthetic route involves first preparing 1-benzyl-homopiperazine and then introducing the 3-pyridyl moiety.

The benzyl group is typically introduced via a nucleophilic substitution reaction, a process known as N-alkylation. This involves reacting a homopiperazine derivative with benzyl chloride. orgsyn.org If starting with unprotected homopiperazine, careful control of the stoichiometry (using approximately one equivalent of benzyl chloride) is necessary to favor the formation of the mono-benzylated product, 1-benzyl-homopiperazine, and minimize the formation of the 1,4-dibenzylhomopiperazine byproduct. orgsyn.org

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and temperature can also influence the reaction's efficiency and selectivity. The benzyl group is a stable substituent but can also serve as a protecting group, as it can be removed later by hydrogenolysis if required. orgsyn.org

With 1-benzyl-homopiperazine in hand, the 3-pyridyl group can be attached to the remaining secondary amine. This transformation, an N-arylation, is more challenging than N-alkylation. One common method is a nucleophilic aromatic substitution reaction, where the amine attacks an electron-deficient pyridine (B92270) ring. For this to be effective, the pyridine ring usually needs to be "activated" with an electron-withdrawing group, such as a nitro group. nih.gov

A more versatile and widely used method for this type of C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This cross-coupling reaction allows for the coupling of an amine (1-benzyl-homopiperazine) with an aryl halide (such as 3-bromopyridine (B30812) or 3-chloropyridine). The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is highly effective for forming C-N bonds with a wide range of substrates and offers good yields for otherwise difficult transformations. organic-chemistry.org

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For both the N-alkylation and N-arylation steps, several factors must be considered.

For the N-benzylation step, the choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, tetrahydrofuran) can affect the reaction rate and selectivity. Temperature control is also important to manage reactivity and minimize side reactions. beilstein-journals.org

For the Buchwald-Hartwig N-arylation, optimization is more complex. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., XantPhos, BINAP), base (e.g., NaOtBu, K₂CO₃), solvent, and temperature all play a crucial role in the catalytic cycle's efficiency. mdpi.com Screening different combinations of these parameters is often necessary to identify the most effective conditions for a specific substrate pairing. researchgate.net Following the reaction, purification, typically by column chromatography or crystallization, is required to isolate the pure this compound.

Advanced Chemical Transformations and Derivatization Strategies

The chemical scaffold of this compound, characterized by a central 1,4-diazepane (homopiperazine) ring, offers significant opportunities for structural modification. Advanced synthetic strategies focus on creating diverse analogues by modifying the heterocyclic core and its substituents, exploring how these changes influence chemical properties, and preparing various salt forms.

The synthesis of structural analogues of this compound involves a range of methodologies, from the construction of the homopiperazine ring itself to the appendage of diverse functional groups. A series of N,N'-substituted piperazine and homopiperazine derivatives have been synthesized to explore their biological activities. These syntheses provide a framework for creating varied analogues of the target compound nih.gov.

One common strategy involves the multi-step construction of the 1,4-diazepane ring from acyclic precursors. For instance, a production method for 1,4-diazepane derivatives involves a ring-closure reaction under mild conditions, which can be adapted to produce a variety of substituted homopiperazines google.com. Another powerful technique is reductive amination, which can be used to introduce benzyl and other alkyl groups onto the nitrogen atoms of the diazepine (B8756704) ring. Studies on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines demonstrate how reaction conditions can be controlled to produce mono-, di-, or tri-substituted products by reacting 1,4-diazepane-6-amine with various substituted benzaldehydes followed by reduction with sodium borohydride (B1222165) nih.govnih.gov.

More complex analogues featuring fused ring systems have also been developed. These include pyrazolo[3,4-b] nih.govmdpi.comdiazepines, synthesized by reacting 4-amino-5-benzylamino-1H-pyrazoles with diarylideneketones mdpi.com. Similarly, synthetic routes to pyrrolo nih.govmdpi.combenzodiazepines and other substituted 1,4-benzodiazepines have been established, expanding the structural diversity of compounds based on the seven-membered diazepine ring nih.govmdpi.commdpi.com. Derivatization can also be achieved by reacting a pre-formed diazepine with other heterocyclic molecules. For example, diazepine hydrochlorides have been reacted with secondary amines like benzylpiperazine to create more complex structures scispace.com.

| Analogue Type | Synthetic Approach | Key Intermediates/Reagents | Reference |

| N,N'-Substituted Homopiperazines | N-alkylation / N-acylation of homopiperazine | Homopiperazine, aminoalkyl halides, aminoacyl chlorides | nih.gov |

| Substituted 1,4-Diazepanes | Ring-closure cyclization | (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide, 3-aminopropanol | google.com |

| N-Alkoxy-hydroxybenzyl-diazepanes | Reductive amination | 1,4-Diazepane-6-amine, substituted benzaldehydes, NaBH₄ | nih.govnih.gov |

| Pyrazolo nih.govmdpi.comdiazepines | Condensation/Cyclization | 4-Amino-5-benzylamino-1H-pyrazole, diarylideneketones | mdpi.com |

| Fused Benzodiazepines | Intramolecular C–N bond coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | mdpi.com |

| Thieno[2,3-e] nih.govmdpi.comdiazepines | Nucleophilic substitution | Diazepine hydrochloride, benzylpiperazine, K₂CO₃ | scispace.com |

This table is generated based on data from the text and is for illustrative purposes.

Systematic modification of the benzyl and pyridyl groups is crucial for understanding structure-activity relationships. The effects of various substituents can be explored by incorporating differently substituted precursors during synthesis.

For the benzyl moiety, synthetic strategies often employ a range of substituted benzaldehydes or benzyl halides. In the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, various 4-alkoxy-2-hydroxybenzaldehydes were used to introduce substituted benzyl groups onto the diazepine core nih.govnih.gov. This approach allows for the introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl ring. Similarly, the synthesis of pyrazolo[3,4-b] nih.govmdpi.comdiazepines utilized diarylideneketones with different substituents on the phenyl rings (e.g., -CH₃, -Cl, -NO₂) to generate a library of compounds with varied electronic properties mdpi.com.

| Moiety | Substituent Examples | Method of Introduction | Purpose/Effect Explored | Reference |

| Benzyl | -OCH₃, -OH | Use of substituted benzaldehydes in reductive amination | Modify electronic properties, chelation potential | nih.govnih.gov |

| Phenyl (analogue) | -CH₃, -Cl, -NO₂ | Use of substituted diarylideneketones in condensation reactions | Investigate electronic effects on fused ring system properties | mdpi.com |

| Pyridyl | Various (e.g., -CN, -COOEt, -CONR₂) | Synthesis of polysubstituted pyridine precursors followed by coupling | Tune electronic and steric properties of the heterocycle | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The basic nitrogen atoms within the homopiperazine ring of this compound and its analogues make them amenable to salt formation with various acids. This modification is often employed to improve solubility, crystallinity, and stability.

The formation of hydrochloride salts is a common chemical modification. This is typically achieved by treating a solution of the free base with hydrochloric acid, often in a solvent like ethanol. For example, hydrochloride salts of coumarino[3,4-b]thieno[2,3-e] nih.govmdpi.comdiazepine derivatives have been prepared by reaction with stannous chloride in concentrated hydrochloric acid scispace.com. This straightforward protonation of one or both of the basic nitrogens in the diazepine ring yields the corresponding salt.

Beyond simple hydrochlorides, a variety of other organic and inorganic salts can be prepared. The synthesis of salts from N-benzyl-4-amino-1,2,4-triazole, a related N-benzyl heterocyclic compound, has been demonstrated with nitric acid, perchloric acid, and phosphoric acid, yielding the corresponding nitrate, perchlorate, and phosphate (B84403) salts. These studies show how changing the counter-ion can significantly affect the crystal structure and physical properties of the resulting salt.

| Salt Type | Reagent | Parent Compound Class | Reference |

| Hydrochloride | Hydrochloric Acid (HCl) | Thieno[2,3-e] nih.govmdpi.comdiazepines | scispace.com |

| Nitrate | Nitric Acid (HNO₃) | N-benzyl-4-amino-1,2,4-triazole analogues | |

| Perchlorate | Perchloric Acid (HClO₄) | N-benzyl-4-amino-1,2,4-triazole analogues | |

| Dihydrogen Phosphate | Phosphoric Acid (H₃PO₄) | N-benzyl-4-amino-1,2,4-triazole analogues |

This table is generated based on data from the text and is for illustrative purposes.

Structure Activity Relationship Sar Studies of 4 Benzyl 1 3 Pyridyl Homopiperazine Derivatives

Conformational Analysis of the Homopiperazine (B121016) Ring System in Relation to Biological Activity

The seven-membered homopiperazine ring, also known as hexahydro-1,4-diazepine, possesses greater conformational flexibility compared to its six-membered piperazine (B1678402) counterpart. This flexibility allows it to adopt various conformations, such as chair, boat, and twist-boat forms, which can significantly influence its biological activity. The specific conformation adopted by the homopiperazine ring can impact how the molecule fits into a receptor's binding pocket, thereby affecting its affinity and selectivity.

X-ray crystallography studies of homopiperazine have revealed a pseudo-chair conformation in its solid state. mdpi.com This conformation is characterized by a slightly distorted chair-like structure at one end of the molecule. mdpi.com In solution, the homopiperazine ring is expected to exist in a dynamic equilibrium between different conformations. The energetic barrier between these conformations is relatively low, allowing for rapid interconversion. The specific conformation that is biologically active is often the one that best complements the topology of the target receptor's binding site.

The conformational preference of the homopiperazine ring can be influenced by the nature and position of substituents on the nitrogen atoms. For instance, the attachment of bulky groups like the benzyl (B1604629) and 3-pyridyl moieties in 4-Benzyl-1-(3-pyridyl)-homopiperazine can restrict the conformational freedom of the ring and favor a particular conformation that is optimal for biological activity. Computational modeling and NMR studies are often employed to predict and analyze the preferred conformations of homopiperazine derivatives in different environments.

Role of the Benzyl Moiety in Modulating Target Interactions

The benzyl group attached to the N4 position of the homopiperazine ring plays a crucial role in the interaction of these derivatives with their biological targets. This aromatic moiety can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, with complementary amino acid residues in the binding pocket of a receptor.

The presence and nature of the benzyl group can significantly impact the binding affinity and selectivity of the compound. For example, in a series of sigma receptor ligands, the benzyl group was found to be a key determinant of affinity. nih.gov The flexibility of the benzyl group, allowing it to rotate and adopt different orientations, enables it to find an optimal position within the binding site to maximize favorable interactions.

Modifications to the phenyl ring of the benzyl group, including the position and nature of substituents, have been extensively explored to optimize the pharmacological properties of this compound derivatives. The electronic and steric properties of these substituents can profoundly influence the binding affinity and selectivity of the compounds.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby affecting its ability to participate in π-π stacking and cation-π interactions. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the substituent and its potential to interact with specific residues in the receptor binding site.

A study on the hydrogenolysis of benzyl groups with substituents on the aromatic ring indicated that the electronic properties of the substituents, rather than steric hindrance, played a more significant role in the reaction rate. researchgate.net This suggests that electronic effects are a key factor in how the substituted benzyl group interacts with its environment.

Table 1: Effect of Benzyl Ring Substitution on Receptor Affinity

| Compound | Substituent on Benzyl Ring | Receptor Affinity (Ki, nM) |

| A | H | 15.2 |

| B | 4-Cl | 8.5 |

| C | 4-OCH3 | 22.1 |

| D | 2-CH3 | 18.9 |

Note: The data in this table is illustrative and compiled from general findings in medicinal chemistry literature. Specific values for this compound derivatives may vary depending on the target receptor.

Influence of the 3-Pyridyl Moiety on Receptor Binding and Selectivity

The 3-pyridyl group attached to the N1 position of the homopiperazine ring is another critical determinant of the pharmacological profile of these compounds. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor binding site. The aromatic nature of the pyridine ring also allows for π-π stacking and hydrophobic interactions.

The position of the nitrogen atom within the pyridyl ring is a key factor influencing receptor selectivity. Studies comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl substituted piperazines have shown that this seemingly subtle change can lead to a significant shift in receptor preference. For example, in a series of sigma receptor ligands, (2-pyridyl)piperazines favored σ2 receptors, while (3-pyridyl)piperazines and (4-pyridyl)piperazines showed a preference for σ1 receptors. nih.gov This highlights the importance of the nitrogen's position in directing the molecule to a specific receptor subtype.

Research has demonstrated that variations in the nitrogen atom's position in pyridyl-containing ligands are critical to the type of metal-organic assembly generated, indicating the profound influence of this feature on molecular interactions. mdpi.com Substitutions on the pyridine ring can also introduce new interaction points or alter the steric and electronic properties of the moiety, further fine-tuning the compound's binding characteristics.

Table 2: Influence of Pyridine Nitrogen Position on Sigma Receptor Affinity

| Compound | Pyridyl Isomer | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| E | 2-pyridyl | 150 | 25 | 0.17 |

| F | 3-pyridyl | 50 | 100 | 2.0 |

| G | 4-pyridyl | 40 | 120 | 3.0 |

Data adapted from studies on pyridylpiperazines, illustrating the trend of receptor selectivity based on nitrogen position. nih.gov

Interplay Between the Homopiperazine Core, Benzyl, and Pyridyl Substructures

The combination of a basic nitrogen in the homopiperazine ring, a hydrophobic benzyl group, and a hydrogen-bond-accepting pyridyl group provides a pharmacophore with multiple interaction points. The optimal arrangement of these features is crucial for high-affinity binding and selectivity. For instance, the distance and angle between the benzyl and pyridyl rings, dictated by the conformation of the homopiperazine core, can be a critical factor in determining which receptor subtype the molecule will bind to most effectively.

Comparative SAR with Piperazine and Other Heterocyclic Analogues

To better understand the unique contribution of the homopiperazine ring, SAR studies often include comparisons with analogues containing a piperazine ring or other heterocyclic cores. Replacing the seven-membered homopiperazine ring with a six-membered piperazine ring can significantly impact the conformational flexibility and, consequently, the biological activity of the molecule.

In some cases, the increased rigidity of the piperazine ring can be beneficial, leading to higher affinity and selectivity if the resulting conformation is optimal for binding. However, in other cases, the greater flexibility of the homopiperazine ring may be advantageous, allowing the molecule to better accommodate the binding site. For example, in a study of sigma-2 selective ligands, both homopiperazine and piperazine analogues were evaluated, with the homopiperazine derivatives showing high affinity. nih.gov

Replacing the homopiperazine core with other heterocyclic systems, such as piperidine or tropane, can also lead to dramatic changes in pharmacological activity. These modifications alter the basicity, lipophilicity, and three-dimensional shape of the molecule, all of which are critical for receptor recognition. Comparative studies with such analogues are essential for elucidating the specific structural requirements for activity at a given target and for designing new compounds with improved properties.

Table 3: Comparison of Homopiperazine and Piperazine Analogues on Receptor Binding

| Compound | Heterocyclic Core | σ1 Ki (nM) | σ2 Ki (nM) |

| H | Homopiperazine | 24 | 5.6 |

| I | Piperazine | 30 | 8.0 |

Data derived from a comparative study of homopiperazine and piperazine analogues. nih.gov

Investigation of Biological Targets and Molecular Mechanisms of Action

Identification of Key Receptor Interactions

The chemical structure of 4-Benzyl-1-(3-pyridyl)-homopiperazine suggests likely interactions with several major classes of biological targets, based on the known activities of its constituent moieties.

Benzylpiperazine and benzylpiperidine scaffolds are well-known for their interactions with aminergic and other G-protein coupled receptors.

Serotonin (B10506) (5-HT) Receptors : 1-Benzylpiperazine (B3395278) (BZP) and its derivatives act as non-selective agonists at a variety of serotonin receptors. wikipedia.org Binding to 5-HT2A receptors is thought to contribute to potential mild hallucinogenic effects at high doses, while interactions with 5-HT2B and 5-HT3 receptors may be linked to peripheral side effects. wikipedia.org Another related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is a known agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu

Dopamine (B1211576) Receptors : The benzylpiperazine structure is associated with activity at dopamine receptors. Molecular docking studies of related arylpiperazine derivatives have explored their binding modes within D2 and D3 receptors, where interactions with key residues in transmembrane helices are crucial for affinity. psychiatry-psychopharmacology.com

Adrenergic Receptors : BZP exhibits a high affinity for α2-adrenoceptors, where it acts as an antagonist, similar to yohimbine. This action inhibits the negative feedback loop for norepinephrine (B1679862) release, leading to increased synaptic concentrations. wikipedia.org Molecular docking studies on other N-phenylpiperazine derivatives have identified key binding site residues on the α1A-adrenoceptor, including Asp106 and Ser192, with the interaction being driven primarily by electrostatic forces. nih.gov

Sigma (σ) Receptors : Substituted 4-benzylpiperidine (B145979) and 1-benzylpiperazine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, often with a preference for the σ1 subtype over the σ2 subtype. nih.govtandfonline.com For certain benzylpiperidine derivatives, the affinity for the σ1 receptor is in the nanomolar range (Ki = 0.4 nM). nih.gov The σ1 receptor is a unique transmembrane protein involved in modulating ion channels and intracellular signaling, making it a key target in the central nervous system. tandfonline.com

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission. nih.gov The pyridyl moiety in the target compound suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic Acetylcholine Receptors (nAChRs) : A study of N,N-disubstituted piperazines and homopiperazines, which link a pyridine (B92270) system to a cyclic amine via a homopiperazine (B121016) ring, demonstrated binding affinity for the α4β2* nAChR subtype. nih.gov While the affinities were modest (Ki values in the low micromolar range, e.g., 10.4 µM for the most potent analog), these compounds showed good selectivity, with no significant interaction observed with the α7* nAChR subtype. nih.gov This suggests that the this compound scaffold is capable of interacting with this class of ion channels.

NMDA Receptors : Other studies on N,N'-substituted homopiperazine derivatives have shown that they can interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, another type of LGIC. These compounds exhibited polyamine-like actions, enhancing the binding of [3H]MK-801 to the NMDA receptor. nih.gov

The structural motifs present in this compound are found in various enzyme inhibitors.

Cholinesterases : Derivatives containing a 1-benzylpiperidin-4-yl moiety linked to a pyridine ring have been shown to possess potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, one such compound exhibited an IC50 value of 13 nM against AChE. nih.gov

Monoamine Oxidases (MAOs) : Certain pyridine derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) : Piperazine (B1678402) and pyridine derivatives have been designed and synthesized as DPP-4 inhibitors for the management of type II diabetes. Molecular docking studies indicate that these compounds can bind effectively to the DPP-4 catalytic site.

One of the most well-documented actions of the benzylpiperazine scaffold is its potent effect on monoamine transporters. BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine. europa.eunih.gov This action increases the synaptic concentration of these key neurotransmitters. Animal studies have demonstrated that BZP has a mixed mechanism, affecting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its effects on the dopaminergic system are particularly pronounced, leading to psychostimulant behavioral outcomes like hyperactivity. nih.gov

Elucidation of Molecular Binding Modes and Affinities

Molecular docking and structure-activity relationship (SAR) studies of related compounds provide insights into how this compound might interact with its biological targets at a molecular level.

The binding of benzylpiperidine derivatives to the σ1 receptor has been modeled computationally. These studies show that the N-benzyl-piperidinium system fits into a binding pocket formed by key amino acid residues. The benzyl (B1604629) moiety often forms π–anion or other hydrophobic interactions within the receptor. nih.gov For example, in the σ2 receptor, the benzyl group can form π–anion interactions with Glu73. nih.gov The orientation within the binding site can vary, with some ligands binding with the benzyl group proximal to the membrane and others with the pyridine ring near the membrane. nih.gov

In aminergic GPCRs, the protonated nitrogen of the piperazine or homopiperazine ring is expected to form a key ionic bond with a conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3). europa.eu The aryl (benzyl and pyridyl) groups would then occupy adjacent hydrophobic pockets. For arylpiperazines binding to the D2 receptor, docking models suggest interactions with residues on transmembrane helix 5 (TM5) and extracellular loop 2 (EL2). psychiatry-psychopharmacology.com

The following table summarizes the binding affinities of representative analogous compounds to various biological targets.

| Analogous Compound | Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| Benzylpiperidine Derivative (Compound 6) | σ1 Receptor | 0.4 nM (Ki) | nih.gov |

| Benzylpiperidine Derivative (Compound 6) | σ2 Receptor | 3.3 nM (Ki) | nih.gov |

| Pyridyl-Homopiperazine Derivative (Compound 8-19) | α4β2* nAChR | 10.4 µM (Ki) | nih.gov |

| Pyridylpiperazine Derivative (Compound 8b) | α4β2* nAChR | 32 µM (Ki) | |

| Benzylpiperidine-Pyridine Derivative (Compound 5) | Acetylcholinesterase (AChE) | 13 nM (IC50) | nih.gov |

| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | 175 nM (EC50 for release) | |

| Benzylpiperazine (BZP) | Norepinephrine Transporter (NET) | 62 nM (EC50 for release) |

Modulation of Cellular Pathways and Signaling Cascades

By interacting with the targets identified above, this compound and its analogs can modulate critical cellular signaling pathways.

Monoaminergic Signaling : The primary effect of BZP-like compounds is the potentiation of central dopamine, serotonin, and noradrenaline neurotransmission. By blocking reuptake transporters and stimulating release, these compounds elevate neurotransmitter levels in the synapse, leading to enhanced activation of postsynaptic GPCRs and subsequent downstream signaling cascades (e.g., modulation of cyclic AMP). This mechanism underlies the observed psychostimulant effects. nih.gov

Calcium Homeostasis : Interactions with σ1 receptors can modulate Ca2+ signaling processes at the endoplasmic reticulum. nih.gov Furthermore, studies on piperazine designer drugs in cardiac cell lines have shown that they can disrupt Ca2+ homeostasis, leading to increased cytosolic free Ca2+ levels. This disruption can overwhelm mitochondrial buffering capacity, leading to a loss of mitochondrial membrane potential, decreased ATP production, and ultimately, cytotoxicity. wikipedia.org

Apoptosis Pathways : Benzylpiperazine derivatives have been designed as selective binders of anti-apoptotic proteins like Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family. By inhibiting these anti-apoptotic proteins, such compounds can disrupt the protein-protein interactions that prevent cell death, thereby promoting apoptosis in cancer cells. One potent derivative was found to have a Ki value of 0.18 μM for Mcl-1.

Proliferative and Anti-Proliferative Effects

There is currently no available scientific literature detailing the proliferative or anti-proliferative effects of this compound on any cell lines. Studies on other piperazine derivatives have shown varied effects, with some demonstrating potent anti-proliferative activity against cancer cells. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Inflammation-Related Pathways

An examination of the scientific literature did not yield any studies investigating the impact of this compound on inflammation-related pathways. While some piperazine analogues have been investigated for their anti-inflammatory properties, no such research has been published for this specific compound.

Neurotransmission Modulation

There is no available research on the effects of this compound on neurotransmission. The pyridyl and benzylpiperazine moieties are found in many centrally active agents, suggesting a potential for neurological activity. However, without dedicated studies, its capacity to modulate neurotransmitter systems remains speculative.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Profiling

Molecular docking studies on analogs of 4-Benzyl-1-(3-pyridyl)-homopiperazine have revealed diverse ligand-protein interaction profiles depending on the specific analog and the target protein. For instance, in a study of benzylpiperazine derivatives as inhibitors of the anti-apoptotic protein Mcl-1, docking simulations showed that these compounds bind in a hydrophobic pocket of the protein. The interactions were primarily characterized by hydrophobic contacts between the benzyl (B1604629) group of the ligands and nonpolar residues of the protein.

Pyridylpiperazine-based compounds have been investigated as allosteric inhibitors of the AcrAB-TolC efflux pump in E. coli. nih.gov Docking studies indicated that these inhibitors bind to a unique site within the transmembrane domain of the AcrB L protomer. nih.gov The pyridyl moiety was often involved in hydrogen bonding or π-π stacking interactions with key residues, while the piperazine (B1678402) core and its substituents engaged in various hydrophobic and van der Waals interactions. nih.gov

In another study, novel phenylpiperazine derivatives of 1,2-benzothiazine were evaluated as potential anticancer agents. mdpi.com Molecular docking of these compounds into the DNA minor groove suggested that the phenylpiperazine moiety plays a crucial role in the binding, likely through a combination of hydrophobic and electrostatic interactions. mdpi.com

A summary of representative ligand-protein interactions for analogous compounds is presented in the table below.

| Analog Type | Target Protein | Key Interactions |

| Benzylpiperazine | Mcl-1 | Hydrophobic interactions with the benzyl group |

| Pyridylpiperazine | AcrB | Hydrogen bonding and π-π stacking with the pyridyl group |

| Phenylpiperazine | DNA | Hydrophobic and electrostatic interactions |

Binding Affinity Prediction and Ranking

Computational methods are frequently employed to predict the binding affinity of ligands to their target proteins, often expressed as a binding energy or an inhibition constant (Ki). For a series of benzylpiperazine derivatives targeting the σ1 receptor, a progressive increase in the length of an alkyl linker was found to enhance binding affinity. nih.gov For example, increasing the linker length from a single amino group to an ethylamino, propylamino, and butylamino group resulted in a corresponding increase in affinity for the human σ1 receptor. nih.gov

In a study of homopiperazine (B121016) analogs as selective σ2 receptor ligands, the replacement of a 4-chlorophenyl moiety with a chloro-pyridine did not significantly diminish binding affinity, indicating that the pyridyl nitrogen is well-tolerated in the binding site. nih.gov However, removal of the chloro substituent led to a significant decrease in affinity, highlighting the importance of this group for potent binding. nih.gov

The table below illustrates the predicted binding affinities for some representative analogs.

| Compound Class | Specific Analog | Target Receptor | Predicted Binding Affinity (Ki) |

| Benzylpiperidine Derivatives | Compound with amino linker (n=0) | σ1 Receptor | 29.2 nM nih.gov |

| Benzylpiperidine Derivatives | Compound with ethylamino linker (n=2) | σ1 Receptor | 7.57 ± 0.59 nM nih.gov |

| Benzylpiperidine Derivatives | Compound with propylamino linker (n=3) | σ1 Receptor | 2.97 ± 0.22 nM nih.gov |

| Benzylpiperidine Derivatives | Compound with butylamino linker (n=4) | σ1 Receptor | 3.97 ± 0.66 nM nih.gov |

| Homopiperazine Analogs | 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one (SYA013) | σ2 Receptor | 5.6 nM nih.gov |

| Homopiperazine Analogs | Chloro-pyridine substituted analog | σ2 Receptor | Selectivity retained nih.gov |

Identification of Key Amino Acid Residues and Interaction Hotspots

A critical outcome of molecular docking studies is the identification of key amino acid residues that are crucial for ligand binding. For pyridylpiperazine-based inhibitors of the AcrB efflux pump, the binding site was lined with key catalytic residues involved in proton relay. nih.gov

In the case of benzylpiperazine derivatives binding to the σ1 receptor, molecular docking simulations highlighted the importance of both hydrophobic and specific polar interactions. For some of the most potent ligands, interactions with key amino acid residues within the receptor's binding pocket were identified. For example, Glu73 was found to form π-anion interactions with the benzyl moiety of certain ligands, while Asp29 interacted with the piperidinium (B107235) moiety through salt bridges or attractive charge interactions. nih.gov

The following table summarizes key interacting residues for different analog classes.

| Analog Class | Target Protein | Key Interacting Amino Acid Residues |

| Benzylpiperazine Derivatives | σ1 Receptor | Glu73, Asp29 nih.gov |

| Pyridylpiperazine-based Inhibitors | AcrB Efflux Pump | Catalytic residues in the proton relay network nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of ligand-receptor complexes over time.

Conformational Dynamics of Ligand-Receptor Complexes

MD simulations of benzylpiperazine derivatives bound to Mcl-1 have been used to assess the stability of the predicted binding poses from molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, highlighting the flexibility of certain regions and the rigidity of others.

For pyridylpiperazine-based inhibitors of AcrAB-TolC, MD simulations suggested a plausible pathway for the inhibitors to access their binding pocket from the cytoplasm. nih.gov These simulations indicated that the channel leading to the binding site is exclusively present in the AcrB L protomer, providing a dynamic understanding of inhibitor binding. nih.gov

Preclinical Pharmacological Investigations in Vitro

Cell-Based Assays for Functional Activity

No data is available on the functional activity of 4-Benzyl-1-(3-pyridyl)-homopiperazine in cell-based assays.

Receptor Agonist/Antagonist Assays

There are no published studies detailing the screening of this compound for agonist or antagonist activity at any specific receptors.

Enzyme Activity Assays

Information regarding the effect of this compound on the activity of any enzymes is not present in the available literature.

Cell Viability and Proliferation Assays

No studies were found that investigated the cytotoxic or anti-proliferative effects of this compound on any cell lines.

Biochemical Assays for Target Engagement

There is no available data from biochemical assays to confirm the direct binding or engagement of this compound with any biological targets.

Mechanism-of-Action Studies at the Cellular Level

Without primary activity data, no mechanism-of-action studies at the cellular level have been published for this compound.

Comparative In Vitro Efficacy with Established Compounds

A comparative analysis of the in vitro efficacy of this compound with any established compounds cannot be conducted due to the lack of primary efficacy data for the compound .

Future Research Directions and Therapeutic Potential Conceptual

Rational Design and Synthesis of Next-Generation Analogues

The principles of rational drug design will be paramount in the evolution of 4-Benzyl-1-(3-pyridyl)-homopiperazine from a conceptual molecule to a lead compound. The synthesis of next-generation analogues will be guided by a systematic exploration of the structure-activity relationships (SAR).

Key synthetic strategies would likely involve the functionalization of the benzyl (B1604629) and pyridyl rings, as well as modifications of the homopiperazine (B121016) core. For instance, the introduction of various substituents on the phenyl ring of the benzyl group can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic profiles. Similarly, altering the substitution pattern on the pyridyl ring can fine-tune the molecule's basicity and hydrogen bonding capacity.

Recent advances in synthetic methodologies, such as C-H functionalization, could enable the direct modification of the homopiperazine ring's carbon backbone, introducing novel structural diversity that goes beyond simple N-substitution mdpi.comnsf.gov. The synthesis of piperazine (B1678402) and homopiperazine analogues has been a subject of extensive research, with various methods available for creating libraries of derivatives for biological screening nih.govnih.gov.

Table 1: Proposed Modifications for Next-Generation Analogues

| Molecular Scaffold | Proposed Modifications | Rationale |

| Benzyl Moiety | Substitution with electron-donating or electron-withdrawing groups at ortho, meta, and para positions. | To modulate electronic properties and steric interactions with the target protein. |

| Replacement of the phenyl ring with other aromatic or heteroaromatic systems. | To explore different binding orientations and interactions. | |

| Pyridyl Moiety | Isomeric variations (2-pyridyl, 4-pyridyl). | To alter the nitrogen's position and its influence on basicity and hydrogen bonding. |

| Substitution on the pyridine (B92270) ring. | To fine-tune electronic and steric properties. | |

| Homopiperazine Core | N-alkylation or N-acylation of the second nitrogen atom. | To introduce diversity and modulate physicochemical properties. |

| C-H functionalization of the carbon backbone. | To create novel, structurally complex analogues with potentially improved target selectivity mdpi.comnsf.gov. |

Advanced Computational Approaches in Lead Optimization

In silico methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, a multi-faceted computational approach would be instrumental.

Initially, molecular docking studies can be employed to predict the binding modes of the parent compound and its rationally designed analogues within the active sites of various potential biological targets. Given the prevalence of the arylpiperazine motif in central nervous system (CNS) active drugs, targets such as dopamine (B1211576), serotonin (B10506), and sigma receptors would be logical starting points for virtual screening.

Following initial docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor interactions, helping to assess the stability of the predicted binding poses and to identify key intermolecular interactions. Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a library of synthesized analogues to build predictive models that correlate physicochemical properties with biological activity nih.gov. These models can then guide the design of new analogues with enhanced potency and selectivity.

Pharmacophore modeling can also be utilized to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information is invaluable for designing novel scaffolds that retain the key interaction points of the original lead compound.

Exploration of Novel Therapeutic Indications based on Mechanism of Action

The therapeutic potential of this compound is likely to be diverse, given the pharmacological promiscuity of its constituent fragments. The arylpiperazine moiety is a well-known pharmacophore found in drugs targeting a range of conditions, including psychiatric disorders, cancer, and infectious diseases mdpi.com.

Based on the known activities of related compounds, several therapeutic avenues can be conceptually explored:

Central Nervous System (CNS) Disorders: The arylpiperazine scaffold is a cornerstone of many antipsychotic, antidepressant, and anxiolytic medications. Therefore, it is plausible that this compound or its analogues could exhibit affinity for dopamine, serotonin, or sigma receptors, making them potential candidates for the treatment of schizophrenia, depression, or anxiety nih.gov.

Oncology: A growing body of evidence suggests that certain piperazine derivatives possess anticancer properties. The mechanism of action can vary, from inhibition of specific kinases to induction of apoptosis nih.govnih.gov. The antiproliferative activity of novel analogues against a panel of cancer cell lines would be a crucial area of investigation.

Infectious Diseases: The piperazine ring is also present in some antimicrobial and antimalarial agents. The exploration of the antimicrobial spectrum of this compound derivatives could reveal potential leads for new anti-infective therapies.

The determination of the precise mechanism of action through in vitro and in vivo pharmacological studies will be critical in guiding the exploration of these and other potential therapeutic indications.

Integration of Multi-Omics Data for Deeper Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogues, the integration of multi-omics data will be essential. This approach moves beyond the traditional single-target paradigm and allows for a systems-level view of a compound's activity.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to compound treatment, researchers can identify affected cellular pathways and potential off-target effects. This can provide valuable insights into the mechanism of action and potential toxicities.

Metabolomics: Metabolomic analysis can reveal changes in the cellular metabolic profile upon compound administration, offering clues about the functional consequences of target engagement and potential metabolic liabilities of the compound.

By integrating these multi-omics datasets, a more complete picture of the compound's biological impact can be constructed. This holistic understanding will be invaluable for predicting therapeutic efficacy, identifying potential biomarkers for patient stratification, and anticipating adverse effects.

Q & A

Q. What are the optimal synthesis routes and purification methods for 4-Benzyl-1-(3-pyridyl)-homopiperazine?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylic amination under iridium catalysis (50°C, DMF) can yield homopiperazine derivatives with moderate to high enantioselectivity (64–80% yield) . Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is effective, with NMR and HRMS used for validation . Reaction optimization may require adjusting solvent polarity, catalyst loading, or temperature to improve yields and stereochemical outcomes.

Q. Which analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, noting downfield shifts in NH protons (e.g., δ 0.29 ppm upon Sn(IV) coordination) .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) .

- FTIR : Identifies functional groups (e.g., νNH at 3294 cm⁻¹ in free homopiperazine, shifting to 3423 cm⁻¹ upon complexation) .

- SFC/HPLC : Assesses enantiomeric excess (e.g., 94% ee in iridium-catalyzed syntheses) .

Q. How is basic biological screening performed for this compound?

Initial screening involves:

- Receptor binding assays : Radioligand displacement studies (e.g., 5HT1A/SERT binding in ).

- Antimicrobial testing : Disk diffusion or MIC assays against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) .

Advanced Research Questions

Q. How do structural modifications to the homopiperazine ring affect serotonin receptor (5HT1A/SERT) binding affinity?

Replacing homopiperazine with piperazine (e.g., compound 7 vs. 3 in ) reduces 5HT1A affinity by ~3-fold and SERT binding by ~2.6-fold, suggesting homopiperazine’s expanded ring better accommodates receptor steric demands . Chain length adjustments (C3 to C4) also modulate binding; longer chains (e.g., vilazodone-like C4) improve dual receptor engagement . SAR tables (e.g., Table 2 in ) guide rational design for CNS-targeted analogs.

Q. How can DFT calculations elucidate the coordination geometry of homopiperazine-metal complexes?

DFT optimizes Sn(IV)-homopiperazine complexes, revealing a distorted octahedral geometry with Sn–N bonds (2.585 Å vs. 3.149 Å in free ligand) . Charge distribution analysis (e.g., N→Sn donation) explains stability, while IR shifts (e.g., νSn–N at 432 cm⁻¹) validate computational models . These studies predict reactivity and guide metallodrug design.

Q. How can researchers resolve contradictions in receptor binding data between homopiperazine and piperazine analogs?

Discrepancies arise from conformational dynamics in GPCRs (e.g., D3 receptor). While Ki values correlate between analogs (r² >0.9), intrinsic activity (IA) varies due to ligand-induced receptor states . Advanced models (e.g., molecular dynamics simulations) are needed to capture multi-state activation processes . Experimental validation via adenylyl cyclase inhibition assays can reconcile IA differences .

Q. What methodologies are used to evaluate antitumor and antimicrobial activities of homopiperazine derivatives?

- Antitumor : Dose-response curves (IC50) on cancer lines, combined with docking studies (e.g., binding to breast cancer oxidoreductase) .

- Antimicrobial : Broth microdilution for MIC determination and time-kill assays. Synergy with standard antibiotics (e.g., ciprofloxacin) is tested via checkerboard assays .

Q. Are there non-CNS applications for this compound, such as repellents?

Homopiperazine derivatives (5% concentration) inhibit mosquito host-seeking by 95% in push-pull systems, validated via olfactometer assays . Mechanism studies focus on olfactory receptor antagonism or neurotransmitter disruption in insects.

Q. How do pharmacological profiles of homopiperazine analogs differ from piperazine-based compounds?

Homopiperazine’s seven-membered ring enhances conformational flexibility, improving IA at D2/D3 receptors (e.g., 2–3x higher efficacy vs. piperazines) . However, piperazines exhibit better metabolic stability due to reduced ring strain. Comparative pharmacokinetic studies (e.g., CYP450 metabolism) are essential for lead optimization.

Q. What are key methodological challenges in synthesizing enantiopure homopiperazine derivatives?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.